4-Keto 13-cis-Retinoic Acid 4-Keto 13-cis-Retinoic Acid A labeled metabolite of Retinoic acid in neuroblastoma.

Brand Name: Vulcanchem
CAS No.: 1185241-31-9
VCID: VC0118336
InChI: InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)
SMILES: CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Molecular Formula: C₂₀H₂₃D₃O₃
Molecular Weight: 317.44

4-Keto 13-cis-Retinoic Acid

CAS No.: 1185241-31-9

Cat. No.: VC0118336

Molecular Formula: C₂₀H₂₃D₃O₃

Molecular Weight: 317.44

* For research use only. Not for human or veterinary use.

4-Keto 13-cis-Retinoic Acid - 1185241-31-9

Specification

CAS No. 1185241-31-9
Molecular Formula C₂₀H₂₃D₃O₃
Molecular Weight 317.44
IUPAC Name 3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Standard InChI InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)
SMILES CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Introduction

Chemical Structure and Properties

Molecular Identification

4-Keto 13-cis-Retinoic Acid is a retinoid derivative characterized by the addition of a keto group at the 4-position of the parent compound isotretinoin. The compound has a molecular formula of C₂₀H₂₆O₃ and a molecular weight of 314.4 g/mol . It is registered in chemical databases with PubChem CID 104857 and CAS number 71748-58-8 . The structure features a cyclohexene ring with three methyl groups attached, connected to a tetraenoic acid chain, creating the characteristic retinoid backbone with specific stereochemistry at the 13-position.

Nomenclature and Synonyms

The compound is known by several alternative names in scientific literature and commercial contexts. These include 4-Oxo-13-cis-retinoic Acid, 4-Oxoisotretinoin, and the systematic IUPAC name 3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid . Additional synonyms include 4-Oxo-9,13-Di-cis-retinoic Acid and (8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid .

Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of 4-Keto 13-cis-Retinoic Acid

PropertyValue
Molecular FormulaC₂₀H₂₆O₃
Molecular Weight314.4 g/mol
Physical StateSolid
Minimum Purity (Commercial)98.00%
Stability≥ 1 year
CAS Number71748-58-8
PubChem CID104857

The compound exhibits characteristics typical of retinoids, including vulnerability to oxidation and photosensitivity, requiring appropriate storage conditions to maintain stability . As with other retinoic acid derivatives, it likely has limited water solubility and may require organic solvents for dissolution in laboratory settings.

Metabolic Pathway and Formation

Biosynthesis from Isotretinoin

4-Keto 13-cis-Retinoic Acid is primarily formed through the phase I oxidation of isotretinoin (13-cis-retinoic acid) . This metabolic conversion occurs in the liver through cytochrome P450-mediated oxidation. Research has demonstrated that CYP3A4 plays a major role in catalyzing the conversion of 13-cRA to 4-oxo-13-cRA . This finding is significant because CYP3A4 is one of the most abundant drug-metabolizing enzymes in the human liver and is involved in the metabolism of approximately 50% of clinically used drugs, suggesting potential for drug interactions.

Metabolite Profile in Clinical Settings

In patients receiving isotretinoin therapy, 4-oxo-13-cRA is the most abundant metabolite detected in plasma samples . Studies have shown that plasma concentrations of 4-oxo-13-cRA typically exceed those of the parent compound isotretinoin by more than threefold . Specifically, mean plasma levels of 4-oxo-13-cRA have been reported to range from 3.5 to 6.4 μM on day 14 of courses 2-6 in neuroblastoma patients receiving isotretinoin treatment .

In addition to 4-oxo-13-cRA, five other major metabolites of isotretinoin have been identified in patient samples. Among these, 4-oxo-13-cRA glucuronide is also detected at higher levels, indicating that 4-oxo-13-cRA undergoes further phase II metabolism through glucuronidation .

Biological Activity4-Keto 13-cis-Retinoic AcidIsotretinoin (13-cis-Retinoic Acid)
Neurite Outgrowth InductionEffectiveEffective
Proliferation InhibitionEffectiveEffective
MYCN mRNA DownregulationEffectiveEffective
MYCN Protein ReductionEffectiveEffective
RAR-β Expression IncreaseEffectiveEffective

At the molecular level, 4-oxo-13-cRA demonstrates the ability to decrease both mRNA and protein expression of MYCN, an oncogene frequently amplified in high-risk neuroblastoma cases . MYCN amplification is associated with aggressive disease and poor prognosis, making its downregulation a desirable therapeutic effect. Additionally, 4-oxo-13-cRA increases the expression of retinoic acid receptor-β (RAR-β), which is involved in mediating the effects of retinoids on cell growth and differentiation .

Clinical Implications

This finding suggests that achieving high plasma concentrations of either isotretinoin or 4-oxo-13-cRA may be critical to the therapeutic benefit observed in neuroblastoma patients . Consequently, monitoring the plasma levels of both compounds during therapy may provide a more accurate assessment of treatment efficacy than measuring isotretinoin levels alone.

Analytical Considerations

Detection and Quantification Methods

The accurate detection and quantification of 4-Keto 13-cis-Retinoic Acid in biological samples is essential for pharmacokinetic studies and therapeutic monitoring. Tandem mass spectrometry (MS) has been successfully employed to determine 13-cRA metabolism in human liver microsomes and patient samples . This technique offers high sensitivity and specificity, allowing for the simultaneous detection of multiple retinoic acid metabolites.

For research purposes, isotopically labeled versions of the compound, such as 4-Keto 13-cis-Retinoic Acid-d3 (C20H23D3O3), are available . These deuterated analogs serve as internal standards for quantitative analysis, enabling more accurate measurement of the compound in complex biological matrices.

Future Research Directions

Optimization of Therapeutic Strategies

Given the demonstrated activity of 4-Keto 13-cis-Retinoic Acid against neuroblastoma, there is a need for further research to optimize therapeutic strategies incorporating this compound. This includes investigating potential synergies with other anticancer agents and exploring alternative dosing regimens that maximize the formation and maintenance of effective 4-oxo-13-cRA concentrations.

Expanded Application in Other Cancers

While the current research focus has been on neuroblastoma, the activity profile of 4-Keto 13-cis-Retinoic Acid suggests potential applications in other cancer types that respond to retinoid therapy. Future studies should investigate its efficacy in additional cancer models, particularly those known to express retinoic acid receptors or to be sensitive to differentiation therapy.

Development of Direct Administration

Currently, 4-Keto 13-cis-Retinoic Acid is primarily studied as a metabolite formed in vivo after isotretinoin administration. Research into the direct administration of 4-oxo-13-cRA as a therapeutic agent could potentially offer advantages in terms of more predictable pharmacokinetics and reduced variability in patient response due to differences in metabolic conversion efficiency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator